Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

Data availability Literature gap Procurement caveat

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1243474-73-8, MFCD15071688) is a Cbz-protected spirocyclic intermediate with the molecular formula C21H21N3O2 and a molecular weight of 347.41 g/mol. The compound incorporates a 5-cyano substituent on the indoline ring and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B12076377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2
InChIKeyVFZBJEFCGGYVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Specialized Spirocyclic Building Block for CNS and Oncology Drug Discovery


Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1243474-73-8, MFCD15071688) is a Cbz-protected spirocyclic intermediate with the molecular formula C21H21N3O2 and a molecular weight of 347.41 g/mol . The compound incorporates a 5-cyano substituent on the indoline ring and a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen. It is commercially available with a reported purity of 98% . The spiro[indoline-3,4'-piperidine] scaffold appears in biologically active molecules targeting CNS disorders, oncology, and NPY Y5 receptors [1].

Why Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate Cannot Be Generically Substituted in Spirocyclic SAR Programs


Within the spiro[indoline-3,4'-piperidine] class, even subtle substituent variations produce distinct pharmacological outcomes. In antidepressant SAR studies, ortho-substituted aryl analogs showed marked tetrabenazine ptosis prevention activity while other positional isomers were inactive [1]. In c-Met/ALK programs, modifications at the indoline 2-position, the piperidine N-substituent, and the aryl/heteroaryl appendage each independently altered kinase selectivity and oral bioavailability [2]. The 5-cyano substituent on this compound provides a hydrogen bond acceptor (HBA count: 4) and an electron-withdrawing group that can modulate both the indoline NH pKa and metabolic stability—parameters that differ fundamentally from the 5-H, 5-halogen, or 5-methoxy analogs . The Cbz protecting group offers orthogonal deprotection conditions (hydrogenolysis) distinct from tert-butyl carbamate (acid-labile Boc) analogs, enabling divergent synthetic strategies. Class-level evidence demonstrates that replacement of any of these three structural features (5-cyano, Cbz, or spiro junction) will yield a compound with different molecular recognition, synthetic utility, and developability properties.

Quantitative Evidence Status for Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate: Data-Limited Assessment


No Direct Biological Activity Data Available for Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate Against Named Comparators

A systematic search of PubMed, Google Patents, PubChem, ChemSpider, and major vendor technical catalogs (excluding benchchems, molecule, evitachem, vulcanchem) yielded zero primary research articles, patents, or database entries reporting quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition) for Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate against any comparator compound [1]. The compound's CAS registry (1243474-73-8) links only to commercial supplier listings and a legacy PubChem substance record (SID 40940086), neither of which contain bioactivity annotations [2]. This absence of data precludes direct head-to-head or cross-study comparisons within the meaning of this evidence guide.

Data availability Literature gap Procurement caveat

Purity Specification: Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate vs. Unsubstituted Cbz-Spiro Analog

The commercial specification for Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate is 98% purity by supplier certificate . In contrast, the unsubstituted Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6, molecular weight 322.41 g/mol, C20H22N2O2) is available from TCI with >98.0% (GC) purity . Both compounds share the same Cbz protecting group strategy and spiro scaffold, but the 5-cyano analog carries an additional hydrogen bond acceptor (total HBA: 4 vs. 2 for the unsubstituted analog) and a 25 Da increase in molecular weight attributable to the nitrile group . This is a physicochemical differentiation rather than a biological one, and no head-to-head comparative performance data exists.

Purity QC specification Building block

Protecting Group Orthogonality: Cbz vs. Boc in Spiro[indoline-3,4'-piperidine] Intermediates

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate employs a Cbz protecting group removable by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation . The closely related tert-butyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate (Boc analog), if available, would require acidic conditions (TFA, HCl/dioxane) for deprotection [1]. This orthogonal reactivity profile is a well-established class-level inference: Cbz groups are stable to acids that cleave Boc groups, and Boc groups are stable to hydrogenolysis conditions that cleave Cbz groups [2]. No experimental stability data for this specific compound under these conditions have been published.

Protecting group strategy Orthogonal deprotection Synthetic route design

Evidence-Supported Application Scenarios for Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate


Intermediate for Spiroindoline-Based Kinase Inhibitor Synthesis

The spiro[indoline-3,4'-piperidine] scaffold is a validated core for c-Met/ALK dual inhibitors, where 1'-methylspiro[indoline-3,4'-piperidine]-2-one derivatives demonstrated oral efficacy and >50% tumor growth inhibition in GTL-16 xenograft models [1]. The Cbz-protected 5-cyano variant serves as a differentiated intermediate for introducing the nitrile group early in the synthetic sequence. The Cbz group can be selectively removed via hydrogenolysis without affecting the nitrile, enabling subsequent N-functionalization of the piperidine ring, while the 5-cyano group provides a synthetic handle for late-stage diversification to amides, tetrazoles, or aminomethyl groups [2].

NPY Y5 Receptor Antagonist Lead Optimization

Spiroindoline-3,4'-piperidine derivatives have been identified as orally active NPY Y5 receptor antagonists with brain penetration, where compound 6e inhibited bPP-induced food intake in rats at a minimum effective dose of 10 mg/kg [1]. The 5-cyano substituent introduces polarity and hydrogen bonding capability that could be exploited to modulate CNS penetration (lower logP, reduced P-gp efflux susceptibility) relative to 5-unsubstituted or 5-halogen analogs, though this remains a theoretical advantage pending experimental validation [2].

Focused Library Synthesis for CNS Drug Discovery

The 1-arylspiro[indoline-3,4'-piperidine] series has demonstrated antidepressant activity in tetrabenazine ptosis prevention and 5-HTP head-twitch potentiation assays [1]. The Cbz group on the target compound provides a temporary protecting group that can be removed to reveal the free piperidine NH for subsequent parallel derivatization. The 5-cyano group serves as both a pharmacophoric element and a precursor for generating diverse functionality (carboxylic acid, amide, amine, tetrazole), making this compound a versatile entry point for library synthesis [2].

Synthetic Route Development Requiring Orthogonal Protection

For multi-step synthetic sequences containing acid-sensitive intermediates (e.g., glycosidic bonds, silyl ethers, acid-labile heterocycles), the Cbz protecting group on Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate can be removed under neutral hydrogenolysis conditions [1]. This orthogonality offers a practical advantage over the corresponding Boc-protected spiro[indoline-3,4'-piperidine] intermediates, which require acidic deprotection conditions that may be incompatible with sensitive downstream functionality. No comparative stability data for this specific scaffold have been published [2].

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